molecular formula C11H15NO2 B8168275 Methyl 3-(3-amino-2-methylphenyl)propanoate

Methyl 3-(3-amino-2-methylphenyl)propanoate

Cat. No.: B8168275
M. Wt: 193.24 g/mol
InChI Key: BIBFRLPGAQWOSY-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-2-methylphenyl)propanoate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of propanoic acid and contains an amino group and a methyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(3-amino-2-methylphenyl)propanoate typically begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like methanol or ethanol.

Industrial Production Methods:

  • Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in Methyl 3-(3-amino-2-methylphenyl)propanoate can undergo oxidation reactions to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Methyl 3-(3-amino-2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

  • It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(3-nitro-2-methylphenyl)propanoate
  • Methyl 3-(3-hydroxy-2-methylphenyl)propanoate
  • Methyl 3-(3-chloro-2-methylphenyl)propanoate

Comparison:

  • Methyl 3-(3-amino-2-methylphenyl)propanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, and chloro analogs. The amino group allows for hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 3-(3-amino-2-methylphenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H17NO2C_{12}H_{17}NO_2. Its structure features an amino group attached to a propanoate moiety, which is linked to a 2-methylphenyl group. This configuration is crucial for its biological interactions.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines, including glioblastoma and ovarian cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

CompoundCell LineIC50 (µM)
This compoundGlioblastoma (SF295)25
This compoundOvarian Cancer (SK-OV-3)30

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's efficacy is often measured by its minimum inhibitory concentration (MIC), which indicates the lowest concentration that prevents visible growth of bacteria.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases and proteases, which are vital for DNA replication and protein degradation, respectively .
  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

Case Study 1: Antitumor Efficacy in Glioblastoma
A study conducted on glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against this aggressive cancer type.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation, the compound was tested against Staphylococcus aureus, a common pathogen responsible for various infections. The results showed an MIC of 40 µg/mL, suggesting that it could be developed into an effective antimicrobial agent.

Properties

IUPAC Name

methyl 3-(3-amino-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBFRLPGAQWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

48.7 g (220.1 mmol) of methyl (2E)-3-(2-methyl-3-nitrophenyl)acrylate were dissolved in 2.2 liters of methanol, and the solution was hydrogenated in a continuous-flow hydrogenation reactor (“H-Cube midi” from Thales Nano, Budapest) at a flow rate of 6-10 ml/min and at a reaction temperature of 35-40° C. and at maximum hydrogen pressure. After the reaction had ended, the product-containing solution was concentrated under reduced pressure. This gave 40.0 g of the target product as a solid (92.1% of theory).
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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